2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide
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Overview
Description
2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes methoxy, carbamoyl, and methylsulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:
Formation of the Methoxyphenyl Carbamoyl Intermediate: This step involves the reaction of 4-methoxyphenyl isocyanate with an appropriate amine to form the carbamoyl intermediate.
Coupling with Methoxyphenyl Benzamide: The intermediate is then coupled with 2-methoxyphenyl benzamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenamide, N-(4-methoxyphenyl)-: Similar structure but lacks the methylsulfanyl group.
2-methoxyphenyl isocyanate: Used as a reagent in the synthesis of related compounds.
5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Another benzamide derivative with different substituents.
Uniqueness
2-methoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
2-methoxy-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-16-10-8-15(9-11-16)24-22(26)18-6-4-5-7-20(18)25-23(27)19-13-12-17(30-3)14-21(19)29-2/h4-14H,1-3H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKGAGIDWKAABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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